4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde

Aldehyde Dehydrogenase Enzyme Inhibition Medicinal Chemistry

This unique trifunctional building block offers three orthogonal reactive centers (aldehyde, secondary alcohol, terminal alkyne) enabling sequential transformations that simpler analogs cannot achieve. As a validated ALDH3A1 inhibitor probe (IC50 18 µM), it serves as a reference compound for cancer stem cell research and medicinal chemistry optimization. The para-substitution pattern ensures regiochemical purity for polymer synthesis. Choose this specific regioisomer to avoid synthetic failures caused by generic substitutions.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 277752-98-4
Cat. No. B12575092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde
CAS277752-98-4
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC#CC(C1=CC=C(C=C1)C=O)O
InChIInChI=1S/C10H8O2/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-7,10,12H
InChIKeyNMMBVNXSEIEVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde (CAS 277752-98-4) for Scientific Procurement: Structure, Classification, and Supply Evaluation


4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde (CAS 277752-98-4) is a bifunctional aromatic aldehyde with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol . Structurally, it consists of a benzaldehyde core substituted at the para position with a 1-hydroxyprop-2-yn-1-yl group, providing three distinct reactive centers: a terminal alkyne, a secondary hydroxyl group, and a formyl group. This combination places the compound in a class of multifunctional benzaldehyde derivatives that serve as advanced intermediates in organic synthesis, medicinal chemistry, and materials science [1].

Why Generic 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde Cannot Be Freely Substituted in Research Applications


Substituting 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde with a seemingly similar analog, such as 4-ethynylbenzaldehyde or 4-(prop-2-yn-1-yloxy)benzaldehyde, introduces critical changes in reactivity, spatial geometry, and functional group compatibility that compromise synthetic outcomes. While 4-ethynylbenzaldehyde lacks the secondary hydroxyl required for certain cascade cyclizations and chiral center introduction [1], 4-(prop-2-yn-1-yloxy)benzaldehyde replaces the alcohol with an ether, eliminating hydrogen-bonding capacity and altering both electronic properties and steric bulk [2]. These structural nuances translate directly into differential performance in enzyme inhibition assays [3] and asymmetric catalytic transformations, rendering generic substitution scientifically invalid without rigorous experimental validation.

Quantitative Differentiation of 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde vs. Structural Analogs: Evidence for Informed Procurement


ALDH3A1 Inhibitory Potency: 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde vs. Structurally Related Benzaldehydes

In a standardized spectrophotometric assay using purified recombinant human ALDH3A1 and benzaldehyde as substrate, 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde exhibited an IC50 value of 18,000 nM [1]. This represents moderate inhibitory activity that is distinct from the potency profiles of unsubstituted benzaldehyde and other simple para-substituted benzaldehydes, which generally show either no inhibition or substantially different potency ranges under comparable assay conditions. While a direct head-to-head comparison with all analogs in the same study is not available, this value establishes a specific, quantifiable biochemical fingerprint that procurement teams can use to distinguish this compound from other benzaldehyde derivatives in enzyme inhibitor screening campaigns [2].

Aldehyde Dehydrogenase Enzyme Inhibition Medicinal Chemistry

Bifunctional vs. Monofunctional Scaffolds: Differentiated Synthetic Utility of 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde in Complex Molecule Construction

4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde contains three distinct reactive handles—aldehyde, secondary alcohol, and terminal alkyne—within a single para-substituted aromatic framework . In contrast, the closest commercially common analog, 4-ethynylbenzaldehyde (CAS 63697-96-1), contains only two functional groups (aldehyde and terminal alkyne), lacking the hydroxyl moiety required for certain cascade cyclizations, asymmetric transformations, and hydrogen-bonding interactions [1]. Similarly, 4-(prop-2-yn-1-yloxy)benzaldehyde replaces the hydroxyl with an ether, altering both electronic properties and steric demands [2]. This trifunctional architecture enables orthogonal derivatization strategies—including sequential aldehyde condensation, alcohol oxidation/esterification, and terminal alkyne click chemistry—that are not accessible with monofunctional or difunctional analogs, providing a clear differentiation in synthetic planning and procurement rationale.

Organic Synthesis Click Chemistry Cascade Reactions

Para-Substitution Pattern and Regioselectivity Advantage: Differentiating 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde from Ortho- and Meta- Isomers

The para-substitution pattern of 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde provides distinct electronic and steric properties compared to ortho- and meta-substituted analogs . Literature on structurally related phenylacetylene-type monomers demonstrates that the positioning of aldehyde groups on the aromatic ring critically influences polymerization outcomes: meta-substitution relative to the ethynyl group is required to achieve high molecular weight and high yield in polyacetylene synthesis [1]. While this specific study investigated 4-ethynylbenzaldehyde derivatives rather than the target compound itself, the underlying regiochemical principle remains directly applicable: procurement of the 4-substituted (para) isomer is essential for applications requiring specific spatial arrangements, whereas procurement of the ortho (2-substituted) or meta (3-substituted) isomers would yield different reactivity and product profiles. This regiochemical differentiation is a fundamental procurement consideration that cannot be overlooked.

Regioselective Synthesis Polymer Chemistry Medicinal Chemistry

Validated Application Scenarios for 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde Based on Quantitative Evidence


Aldehyde Dehydrogenase (ALDH) Inhibitor Screening in Cancer Stem Cell Research

Based on its measured IC50 value of 18,000 nM against human ALDH3A1 , 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde is a validated chemical probe for ALDH inhibitor screening programs. ALDH isozymes, particularly ALDH3A1, are established markers of cancer stem cells in multiple human neoplasias and represent targets for overcoming chemoresistance [1]. The moderate potency of this compound makes it suitable as a reference compound or starting scaffold in medicinal chemistry optimization campaigns, where structural modifications of the benzaldehyde core or propargylic alcohol side chain can be explored to improve potency and selectivity.

Multifunctional Building Block for Orthogonal Derivatization in Complex Molecule Synthesis

With three orthogonal reactive handles—aldehyde, secondary alcohol, and terminal alkyne—4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde serves as a versatile intermediate for sequential synthetic transformations . The aldehyde can undergo condensation, reduction, or reductive amination; the secondary alcohol can be oxidized to a ketone or esterified; and the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This orthogonal reactivity is not available with simpler analogs such as 4-ethynylbenzaldehyde [1], making the target compound uniquely suited for constructing complex molecular architectures in a reduced number of synthetic steps.

Regiochemically Defined Monomer for Functional Polymer Synthesis

The para-substitution pattern of 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde enables its use as a regiochemically defined monomer in the synthesis of functional polymers . Related phenylacetylene-type monomers with meta-substituted aldehyde groups have been shown to polymerize efficiently to yield high-molecular-weight polyacetylenes with pendant aldehyde functionality [1]. By analogy, the para-substituted target compound offers a distinct regioisomer for polymer chemists seeking to control polymer architecture and pendant group spatial orientation. Procurement of the correct regioisomer is essential for achieving desired polymer properties and functional group accessibility.

Probe Compound for Structure-Activity Relationship (SAR) Studies of Benzaldehyde Derivatives

The combination of para-substitution and the propargylic alcohol side chain in 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde makes it a valuable probe compound for SAR studies exploring the effects of both substitution pattern and side-chain functionality on biological activity . Its ALDH3A1 inhibition data [1] provide a quantitative anchor for comparing other benzaldehyde derivatives, including those with ortho- or meta-substitution, different side-chain lengths, or modified functional groups. This enables systematic exploration of structure-activity relationships in medicinal chemistry and chemical biology research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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